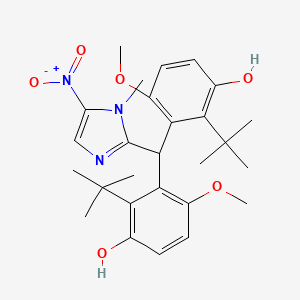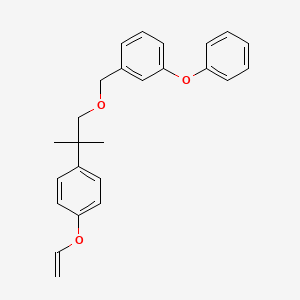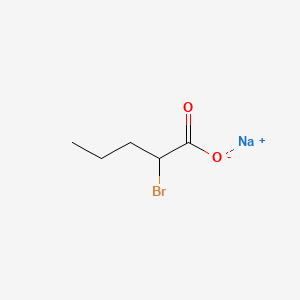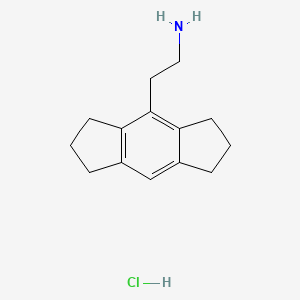
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its hexahydro-indacene core, which is a bicyclic structure, and an ethanamine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride typically involves multiple steps. One common method includes the hydrogenation of indacene derivatives under specific conditions to achieve the hexahydro structure. The ethanamine side chain is then introduced through a series of substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) is common in the hydrogenation steps to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts like Pd/C to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the ethanamine side chain.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indacene derivatives, ketones, carboxylic acids, and reduced forms of the compound .
Aplicaciones Científicas De Investigación
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacene: Shares the hexahydro-indacene core but lacks the ethanamine side chain.
4,8-Dimethyl-1,2,3,5,6,7-hexahydro-s-indacene: Similar core structure with additional methyl groups.
N,N-Dimethyl-1,2,3,5,6,7-hexahydro-s-indacene-4-ethanamine: A dimethylated version of the compound.
Uniqueness
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride is unique due to its specific combination of the hexahydro-indacene core and the ethanamine side chain, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
82875-63-6 |
|---|---|
Fórmula molecular |
C14H20ClN |
Peso molecular |
237.77 g/mol |
Nombre IUPAC |
2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c15-8-7-14-12-5-1-3-10(12)9-11-4-2-6-13(11)14;/h9H,1-8,15H2;1H |
Clave InChI |
RQPHLSFENCRKGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(CCC3)C(=C2C1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



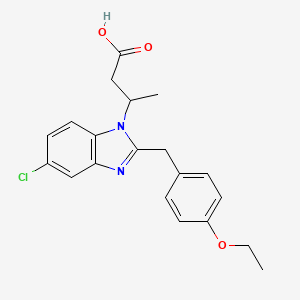
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
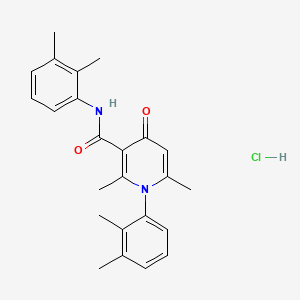
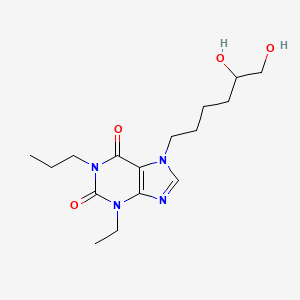
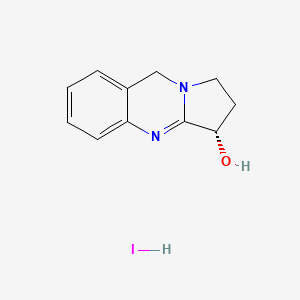
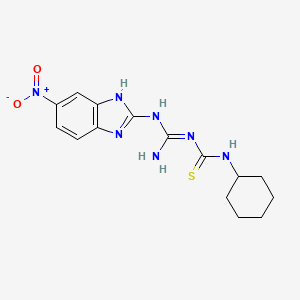
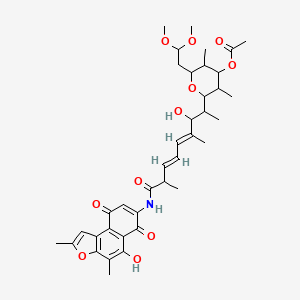
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)

